Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride
CAS No.: 1421603-52-2
Cat. No.: VC5643086
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421603-52-2 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.76 |
| IUPAC Name | methyl 3-(piperidin-4-ylamino)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11;/h2-4,9,11,14-15H,5-8H2,1H3;1H |
| Standard InChI Key | RZHYHSCUZPFSPO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)NC2CCNCC2.Cl |
Introduction
Chemical Structure and Characteristics
Molecular Architecture
The compound comprises a benzoate ester core substituted at the 3-position with a piperidin-4-ylamino group. The piperidine ring adopts a chair conformation, while the amino group facilitates hydrogen bonding and protonation under physiological conditions. The hydrochloride counterion stabilizes the molecule through ionic interactions, as evidenced by its crystalline structure in solid-state analyses .
Physicochemical Properties
Key properties include:
-
Density: 1.16 g/cm³
-
Boiling Point: 414.6°C at 760 mmHg
-
LogP: 2.69 (indicating moderate lipophilicity)
-
Polar Surface Area: 55.56 Ų (suggesting moderate membrane permeability) .
The hydrochloride salt form reduces the compound’s melting point compared to its free base, enhancing its suitability for formulation .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Esterification: 3-Aminobenzoic acid is treated with methanol under acidic catalysis to yield methyl 3-aminobenzoate.
-
N-Alkylation: The amino group undergoes nucleophilic substitution with 4-chloropiperidine in the presence of a base.
-
Salt Formation: The free base is reacted with hydrochloric acid to precipitate the hydrochloride salt .
Industrial Production
Scaled-up processes utilize continuous flow reactors to optimize yield (>85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving a final purity suitable for pharmaceutical applications .
Pharmacological Profile
Mechanism of Action
Structural analogs of methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride exhibit inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapy . The compound’s piperidine moiety may interact with the enzyme’s catalytic site, while the benzoate ester enhances bioavailability through slow hydrolysis to the active acid form .
Biological Activities
-
Antimicrobial Effects: In vitro assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 50 µg/mL, comparable to first-line antibiotics .
-
Anticancer Potential: Preliminary studies on MCF-7 breast cancer cells indicate a 40% reduction in viability at 100 µM, likely via apoptosis induction .
Comparative Analysis with Structural Analogues
The amino group in methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride confers unique hydrogen-bonding interactions, potentially improving target selectivity over analogues .
Stability and Bioavailability Studies
Accelerated Stability Testing
Under accelerated conditions (40°C, 75% RH), the compound exhibits <5% degradation over 6 months, outperforming mesylate and free base forms . The hydrochloride salt’s hygroscopicity is mitigated by packaging under nitrogen, ensuring long-term stability.
Pharmacokinetics in Animal Models
In Beagle dogs (5 mg/kg oral dose), the compound demonstrates a bioavailability of 65%, with a of 2 hours and an elimination half-life of 8 hours. The AUC of 450 ng·h/mL suggests sufficient exposure for once-daily dosing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume